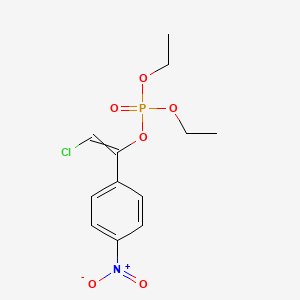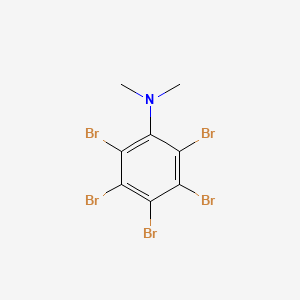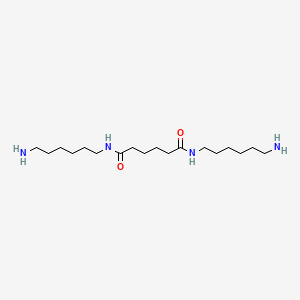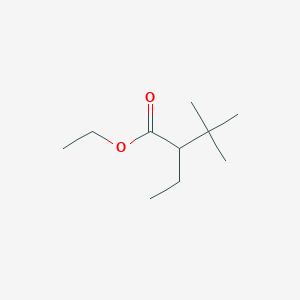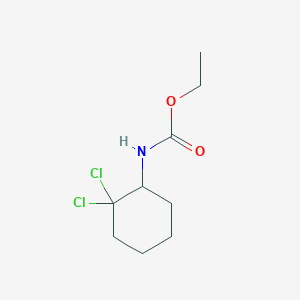
Ethyl (2,2-dichlorocyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,2-dichlorocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of an ethyl group, a dichlorocyclohexyl ring, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2,2-dichlorocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorocyclohexanol with ethyl isocyanate under mild conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts and additives may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2,2-dichlorocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The dichlorocyclohexyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2,2-dichlorocyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.
Wirkmechanismus
The mechanism of action of ethyl (2,2-dichlorocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2,2-dichlorocyclohexyl)carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group instead of an ethyl group.
Phenyl carbamate: Features a phenyl group in place of the cyclohexyl ring.
Uniqueness
The presence of the dichlorocyclohexyl ring in this compound imparts unique chemical and physical properties, such as increased steric hindrance and specific reactivity patterns. These characteristics can influence its behavior in chemical reactions and its interactions with biological targets, making it distinct from other carbamate compounds.
Eigenschaften
CAS-Nummer |
64479-50-1 |
|---|---|
Molekularformel |
C9H15Cl2NO2 |
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
ethyl N-(2,2-dichlorocyclohexyl)carbamate |
InChI |
InChI=1S/C9H15Cl2NO2/c1-2-14-8(13)12-7-5-3-4-6-9(7,10)11/h7H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
YTTRBGSCJVWXBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1CCCCC1(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


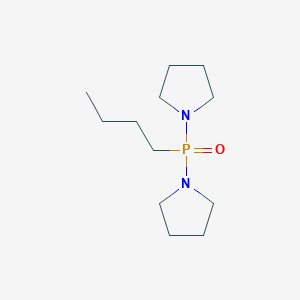
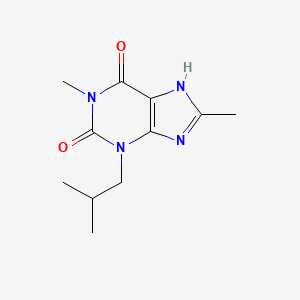


![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)
![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)
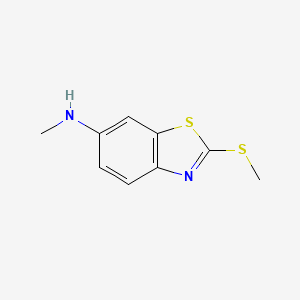


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
